Trehalose is classified as a nonreducing sugar due to the nature of its glycosidic bond, which prevents it from participating in Maillard reactions that are common with other sugars. The compound is produced enzymatically from α-1,4-linked polyhexoses and has been recognized for its bioactive properties, including its role as an osmoprotectant in various organisms . The chemical structure of trehalose allows it to maintain stability across a range of pH levels and temperatures, making it suitable for diverse applications .
Trehalose can be synthesized through several methods:
The synthesis process typically requires careful control of reaction conditions (temperature, pH) and may involve multiple steps of protection-deprotection to achieve desired structural features in the final product. For instance, the synthesis of cationic trehalose copolymers for gene delivery has demonstrated the versatility of trehalose chemistry in producing functional materials .
Trehalose C12 has a symmetrical structure consisting of two glucose molecules linked by a 1→1 bond. This unique configuration contributes to its stability and functionality as a protective agent against environmental stresses . The molecular formula for trehalose is , with a molecular weight of approximately 342.30 g/mol.
The crystal structure reveals that trehalose forms dihydrate crystals with distinct melting points depending on hydration levels. The lowest energy conformation among potential isomers makes trehalose thermodynamically stable compared to other sugars .
Trehalose undergoes hydrolysis in the presence of the enzyme trehalase, resulting in the cleavage of the glycosidic bond to yield two glucose molecules. This reaction is crucial for its metabolism in organisms capable of synthesizing trehalase .
The stability of trehalose under various conditions allows it to resist degradation across a broad pH range (3.5 to 10) at elevated temperatures (up to 100 °C). Its inertness towards amines and proteins further distinguishes it from other sugars like sucrose .
Trehalose acts primarily as a protective agent by stabilizing proteins and cellular membranes during stress conditions such as dehydration or freezing. It forms hydrogen bonds with water molecules, which enhances cellular hydration and maintains protein conformation .
Studies indicate that trehalose's protective effects are superior to those of other sugars due to its high affinity for water and unique structural properties which prevent protein denaturation and aggregation under stress conditions .
Trehalose has diverse applications across several fields:
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